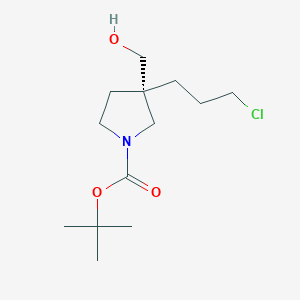

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl (-CH₂OH) substituent, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) chain at the 3-position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in drug discovery, where its functional groups enable further derivatization (e.g., nucleophilic substitution at the chloroalkyl site or oxidation of the hydroxymethyl group) .

Properties

Molecular Formula |

C13H24ClNO3 |

|---|---|

Molecular Weight |

277.79 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-8-6-13(9-15,10-16)5-4-7-14/h16H,4-10H2,1-3H3/t13-/m0/s1 |

InChI Key |

HPVCWJXWGCGFDK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chloropropyl side chain through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloropropyl side chain can be reduced to form propyl derivatives.

Substitution: The chlorine atom in the chloropropyl side chain can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of substituted derivatives.

Scientific Research Applications

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with a tert-butyl ester group, a chloropropyl side chain, and a hydroxymethyl group attached to a pyrrolidine ring. It has the molecular formula C13H24ClNO3 and a molecular weight of 277.79 g/mol .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The chloropropyl side chain can be reduced to form propyl derivatives.

- Substitution: The chlorine atom in the chloropropyl side chain can be substituted with other nucleophiles to form a variety of derivatives.

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The products formed depend on the specific conditions and reagents used; for example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a wide range of substituted derivatives.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It can be used to study enzyme-substrate interactions and as a building block for synthesizing biologically active compounds.

- Industry: It is used in the production of specialty chemicals and materials with unique properties.

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

- tert-Butyl (S)-3-(3-bromopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl (S)-3-(3-iodopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl (S)-3-(3-methylpropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The chloropropyl side chain allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with two analogs from the provided evidence:

Key Observations :

Physicochemical and Reactivity Profiles

Research Findings and Implications

- The chloropropyl group in the target compound offers a strategic site for introducing fluorophores or bioisosteres, unlike the bromo group in the pyridine analog, which is more suited for palladium-mediated reactions .

- The Boc group in all three compounds simplifies purification and deprotection, though its bulkiness may sterically hinder reactions in the cyclopentane derivative .

- Stereochemistry : The (S)-configuration in the target compound could enhance enantioselectivity in chiral catalysis or receptor binding, a feature absent in the racemic pyridine analog.

Biological Activity

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 245.75 g/mol. The compound contains a pyrrolidine ring with substituents that potentially enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : The chloropropyl and hydroxymethyl groups are introduced via alkylation and hydroxymethylation reactions, respectively.

Anticancer Properties

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, related compounds have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .

Neuroprotective Effects

Pyrrolidine derivatives are also investigated for their neuroprotective effects. Certain studies suggest that they may act on muscarinic acetylcholine receptors, which play a critical role in neurodegenerative diseases such as Alzheimer's . The interaction with these receptors can lead to improved cognitive function and reduced neuroinflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Chloropropyl Group : Enhances lipophilicity and may improve cell membrane permeability.

- Hydroxymethyl Group : Potentially increases hydrogen bonding capabilities, enhancing interaction with biological targets.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, starting from pyrrolidine derivatives. For example, tert-butyl-protected pyrrolidine intermediates can undergo alkylation with 3-chloropropyl reagents, followed by hydroxymethylation. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization .

- Alkylation : Reaction with 3-chloropropyl bromide under basic conditions (e.g., NaH in THF) to introduce the chloropropyl group .

- Hydroxymethylation : Formaldehyde or equivalent reagents under controlled pH to add the hydroxymethyl group .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to minimize side reactions (e.g., over-alkylation). Monitor progress via TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), pyrrolidine protons (δ 3.0–3.5 ppm), chloropropyl (δ 1.6–2.2 ppm), and hydroxymethyl (δ 3.6–4.0 ppm). Chiral centers (S-configuration) may split signals .

- ¹³C NMR : Confirm carbonyl (δ ~155 ppm) and quaternary carbons (tert-butyl, δ ~28 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching C₁₄H₂₅ClNO₃⁺ (calc. 290.1522). Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid proximity to oxidizing agents .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation of dust/aerosols .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the compound’s reactivity and biological activity?

- Reactivity : The S-configuration affects nucleophilic substitution kinetics at the chloropropyl group. For example, SN2 reactions proceed with inversion, potentially altering downstream intermediates .

- Biological Activity : Chiral centers in pyrrolidine derivatives often modulate binding affinity to enzymes (e.g., proteases). Docking studies (AutoDock Vina) and enantioselective assays (HPLC with chiral columns) can compare (S) vs. (R) isomers .

Q. What strategies reduce byproduct formation during the synthesis of this compound?

- Byproduct Analysis : Common byproducts include di-alkylated pyrrolidine (due to excess chloropropyl reagent) or oxidized hydroxymethyl groups. LC-MS or GC-MS identifies impurities .

- Mitigation :

- Stepwise Alkylation : Add chloropropyl reagent in portions under low temperature (−10°C) to control reactivity .

- Protecting Group Alternatives : Use temporary silyl ethers for hydroxymethyl to prevent oxidation .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., hydroxymethyl with catalytic residues) and hydrophobic interactions (tert-butyl group) .

- Pharmacophore Mapping : Identify critical moieties (chloropropyl for electrophilic reactivity, hydroxymethyl for solubility) using Schrödinger Phase .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar pyrrolidine derivatives: How to address them?

- Case Study : Yield variations (40–75%) for tert-butyl pyrrolidine carboxylates may arise from Boc-deprotection efficiency. Acidic conditions (HCl/dioxane) vs. TFA can impact tert-butyl cleavage rates .

- Resolution : Standardize deprotection protocols (e.g., 4M HCl in dioxane, 2h, 0°C) and quantify intermediates via ¹H NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.